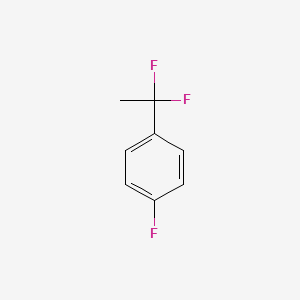

1-(1,1-Difluoroethyl)-4-fluorobenzene

説明

特性

IUPAC Name |

1-(1,1-difluoroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVCCMQGYLSSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Difluoroethylation Using 1,1-Difluoroethyl Chloride

- Reagents and Catalysts: The typical difluoroethylating agent is 1,1-difluoroethyl chloride (CH3CF2Cl), a commercially available and cost-effective compound.

- Catalysts: Nickel-based catalysts are widely employed to facilitate the coupling reaction.

- Bases: Potassium carbonate (K2CO3) or similar bases are used to neutralize acidic by-products.

- Solvents: Common solvents include dichloromethane (DCM) and dimethyl sulfoxide (DMSO).

- Reaction Conditions: The reaction is generally conducted under mild to moderate temperatures, often with stirring under inert atmosphere to maximize yield and purity.

This method involves the nucleophilic substitution or cross-coupling of the aryl substrate with the difluoroethyl chloride, catalyzed by nickel complexes, resulting in the formation of the target difluoroethylated aromatic compound.

Palladium-Catalyzed Difluorocarbene Coupling

- Difluorocarbene Source: Chlorodifluoromethane (ClCF2H) is used as a difluorocarbene precursor.

- Catalyst System: Palladium catalysts such as Pd(CF3CO2)2 combined with phosphine ligands (e.g., Xantphos) are employed.

- Additives: Hydroquinone acts as both a proton shuttle and reductant, facilitating the catalytic cycle.

- Base: Potassium carbonate is used to generate difluorocarbene and assist in deprotonation steps.

- Solvent and Temperature: Reactions are typically performed in dioxane or dimethylacetamide (DMA) at around 80°C.

This catalytic system enables the generation of difluorocarbene species that couple with aryl alkynes or aromatic substrates, leading to difluoroethylated products. The mechanism involves formation of a palladium-difluorocarbene complex, protonation by hydroquinone, coordination and transmetalation with the substrate, followed by reductive elimination to yield the product.

Comparative Table of Key Preparation Methods

| Preparation Method | Difluoroethyl Source | Catalyst | Base | Solvent(s) | Temperature | Yield & Notes |

|---|---|---|---|---|---|---|

| Nickel-catalyzed difluoroethylation | 1,1-Difluoroethyl chloride | Nickel complexes | K2CO3 | DCM, DMSO | Mild-Moderate | High yield, scalable for industrial production |

| Palladium-catalyzed difluorocarbene | Chlorodifluoromethane (ClCF2H) | Pd(CF3CO2)2 + Xantphos | K2CO3 | Dioxane, DMA | ~80°C | Efficient, mild conditions, hydroquinone critical |

| Difluorocyclopropane ring-opening (indirect) | Difluorocarbene intermediates | Various (carbene precursors) | Varies | Varies | Varies | Used in related fluorinated cyclopropane syntheses |

Detailed Research Findings and Mechanistic Insights

Nickel-Catalyzed Difluoroethylation

Research shows that the nickel-catalyzed process is robust and suitable for large-scale synthesis. The reaction proceeds via oxidative addition of the difluoroethyl chloride to the nickel catalyst, followed by transmetallation with the arylboronic acid or aryl halide, and reductive elimination to form the difluoroethylated product. The base neutralizes hydrochloric acid formed during the reaction, maintaining catalyst activity and product purity.

Palladium Difluorocarbene Catalysis

Studies reveal that palladium catalysis involves the in situ generation of difluorocarbene from chlorodifluoromethane in the presence of base. Hydroquinone plays multiple roles: it assists proton transfer to form the difluoromethyl palladium intermediate, acts as a reductant to regenerate the active catalyst, and facilitates the turnover-limiting step. This method allows the difluoroethyl group to be introduced onto aromatic substrates or alkynes with high efficiency and functional group tolerance.

化学反応の分析

Types of Reactions: 1-(1,1-Difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo cross-coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nickel Catalysts: Used in difluoroethylation reactions.

Bases: Such as potassium carbonate, used to neutralize by-products.

Solvents: Common solvents include dichloromethane and dimethyl sulfoxide.

Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学的研究の応用

While there is no information about the applications of the specific compound "1-(1,1-Difluoroethyl)-4-fluorobenzene," the search results provide information on the applications of fluorobenzene oxazole compounds and other related compounds.

Fluorobenzene Oxazole Compounds

Fluorobenzene oxazole compounds can be used as an active component in miticide compositions for controlling agricultural pest mites . These compositions can be prepared in forms such as cream, aqueous emulsion, microemulsion, or suspending agents . The compounds exhibit excellent inhibiting and killing effects on pest mites and mite eggs and can also be used to kill beet armyworms .

Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules often results in significant changes in physical, chemical, and biological properties . Aromatic compounds containing the difluoroethyl (CF2CH3) group are important because they mimic the steric and electronic features of a methoxy group, making them significant for drug design . For instance, a triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitor shows remarkable potency due to the replacement of a methoxy group by a difluoroethyl group .

Other Fluorinated Compounds

- 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) was found to inhibit the growth of MCF-7 cells without a biphasic dose-response relationship . It was metabolically stable and had no exportable metabolite in sensitive MCF-7 cells, which confirms that oxidative metabolism in the 6-position is essentially completely blocked by 5-fluorination .

- 1,1-Difluoroethylated aromatics are of great importance in medicinal chemistry . A nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl can be used for the synthesis of (1,1-difluoroethyl)arenes .

Table of Fluorinated Compounds and Applications

作用機序

The mechanism of action of 1-(1,1-Difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, thereby influencing the compound’s binding affinity and activity. The pathways involved often include interactions with enzymes and receptors, leading to modulation of biological processes .

類似化合物との比較

Structural and Electronic Modifications

1-Bromo-4-(1,1-difluoroethyl)benzene

- Structure : Replaces the para-fluorine with bromine.

- Impact : Bromine’s larger atomic radius and polarizability increase molecular weight (243.04 g/mol vs. ~168.14 g/mol for the target compound) and alter reactivity in electrophilic substitution reactions. Bromine’s electron-withdrawing nature enhances stability in radical reactions compared to fluorine .

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene

- Structure : Adds chlorine at position 2, fluorine at position 5, and a methyl group at position 2.

- The electron-withdrawing effects of multiple halogens lower the benzene ring’s electron density, favoring nucleophilic attack at specific positions .

1-(1,1-Difluoroethyl)-4-nitrobenzene

- Structure: Substitutes fluorine with a nitro group (-NO₂).

- Impact : The nitro group’s strong electron-withdrawing character deactivates the ring, making it less reactive toward electrophilic substitution compared to the fluorine-substituted analog. This compound may serve as a precursor in explosives or dye synthesis .

1-(1,2-Dibromoethyl)-4-fluorobenzene

- Structure : Replaces the difluoroethyl group with a dibromoethyl (-CH₂Br₂) moiety.

- Impact : The dibromoethyl group increases molecular weight (281.95 g/mol) and hydrophobicity. Bromine’s higher leaving-group ability makes this compound more reactive in elimination or nucleophilic substitution reactions .

Physicochemical Properties

Stability and Reactivity

- Fluorinated Compounds : Exhibit high thermal and oxidative stability due to strong C-F bonds. The target compound’s difluoroethyl group may resist hydrolysis better than chloro or bromo analogs .

- Brominated Derivatives : Prone to photodegradation and nucleophilic substitution, requiring dark, cool storage conditions .

- Nitro-Containing Analogs : Sensitive to reducing agents and may decompose exothermically under heat .

生物活性

1-(1,1-Difluoroethyl)-4-fluorobenzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, synthesizing data from various studies, case reports, and research findings.

The compound features a difluoroethyl group attached to a fluorobenzene ring. The fluorine atoms enhance lipophilicity and metabolic stability, which may contribute to its pharmacological properties. The molecular structure can be represented as follows:

Fluorinated compounds often exhibit altered interactions with biological targets due to their electronegative fluorine atoms. These interactions can affect enzyme activity, receptor binding, and metabolic pathways. For instance, the incorporation of fluorine can lead to increased binding affinity in certain enzyme-substrate interactions, potentially enhancing therapeutic efficacy.

In Vitro Studies

Research indicates that this compound shows promising in vitro activity against various cancer cell lines. A study reported that compounds with similar structures demonstrated significant inhibition of cell proliferation in sensitive breast tumor lines at low nanomolar concentrations . The fluorinated derivatives exhibited a biphasic dose-response relationship, suggesting complex metabolic interactions that could be exploited for therapeutic purposes.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Analog A | 168 | MCF-7 |

| Analog B | TBD | PC-3 |

Case Studies

In a recent case study involving the use of fluorinated compounds for cancer treatment, it was observed that modifications in the fluorine positions significantly altered the biological activity of the compounds. For example, the introduction of difluoroethyl groups led to enhanced potency against glioblastoma multiforme (GBM) cells by inhibiting glycolysis more effectively than non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that variations in substituents on the aromatic ring significantly impact biological activity. Compounds with electron-withdrawing groups generally exhibit increased potency due to enhanced interaction with target enzymes or receptors .

Q & A

Q. What are the recommended synthetic routes for 1-(1,1-Difluoroethyl)-4-fluorobenzene?

- Methodological Answer : A plausible synthetic pathway involves introducing the difluoroethyl group via nucleophilic substitution or photoredox-catalyzed reactions. For example, adapting methods from analogous fluorinated benzene derivatives, cesium salts and photoredox catalysts (e.g., 4CzIPN) under inert conditions (e.g., degassed CH₂Cl₂) can facilitate coupling reactions . Friedel-Crafts acylation with aluminum chloride as a catalyst may also be explored to attach substituents to the aromatic ring . Purification typically employs column chromatography (silica gel, pentane/ethyl acetate gradients) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. Storage should be in a cool, dry, well-ventilated area away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Q. How can researchers characterize this compound’s purity and structure?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) (¹H, ¹³C, ¹⁹F) to confirm structural integrity. High-resolution mass spectrometry (HRMS) verifies the molecular formula (C₈H₇F₃) and exact mass (198.148 g/mol) . Differential scanning calorimetry (DSC) can assess thermal stability.

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction barriers. PubChem’s InChI key (RGXSGIKEBHONGU-UHFFFAOYSA-N) enables retrieval of electronic parameters (e.g., HOMO/LUMO energies) for predicting electrophilic/nucleophilic sites . Solvent effects can be simulated using polarizable continuum models (PCM).

Q. How does the compound’s fluorination pattern influence its environmental persistence?

- Methodological Answer : Evaluate biodegradability via OECD 301F tests (aqueous aerobic conditions) and photolytic stability under UV-Vis irradiation. The compound’s logP (estimated 2.8) suggests moderate bioaccumulation potential. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are critical due to its classification as hazardous to aquatic life (H400) .

Q. What strategies optimize low-yield syntheses of this compound?

- Methodological Answer : Reaction optimization includes varying catalysts (e.g., switching from AlCl₃ to FeCl₃ for milder conditions), solvent polarity (e.g., DMF vs. THF), and temperature gradients. Design of experiments (DoE) frameworks identify critical factors (e.g., reagent stoichiometry, reaction time). Photoredox catalysis may enhance selectivity for difluoroethyl group incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。